14-Hydroxyprogesterone

Description

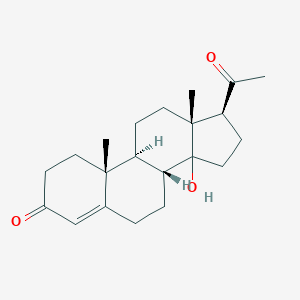

Structure

2D Structure

3D Structure

Properties

CAS No. |

16031-66-6 |

|---|---|

Molecular Formula |

C21H30O3 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

(8R,9S,10R,13R,17S)-17-acetyl-14-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O3/c1-13(22)16-8-11-21(24)18-5-4-14-12-15(23)6-9-19(14,2)17(18)7-10-20(16,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18-,19+,20-,21?/m1/s1 |

InChI Key |

UAMNQIUKJVUQMR-JRBOJVLQSA-N |

SMILES |

CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |

Canonical SMILES |

CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Synonyms |

14 beta-hydroxyprogesterone 14-hydroxyprogesterone 14-hydroxyprogesterone, (14beta)-isome |

Origin of Product |

United States |

Biosynthesis and Endogenous Metabolic Pathways Involving Hydroxyprogesterones

Microorganism-Mediated Formation of Hydroxyprogesterones in Natural Systems

The formation of hydroxyprogesterones, including 14-hydroxyprogesterone, is a well-documented process mediated by various microorganisms. These biocatalytic transformations are of significant interest due to their high regio- and stereoselectivity, offering an efficient alternative to complex chemical syntheses. mdpi.com Fungi, in particular, have been extensively studied for their ability to introduce hydroxyl groups at various positions on the steroid nucleus of progesterone (B1679170).

Several fungal strains are known to perform 14α-hydroxylation of progesterone. For instance, Cochliobolus lunatus is a notable fungus that possesses a cytochrome P450 enzyme, P-450lun, which exhibits 14α-hydroxylase activity. mdpi.combohrium.com Studies have shown that P-450lun can convert progesterone into a mixture of 14α-hydroxyprogesterone and 11β-hydroxyprogesterone. mdpi.com Another fungus, Colletotrichum antirrhini, has been found to convert progesterone into several metabolites, including 14α-hydroxypregn-4-ene-3,20-dione and a novel compound, 14α-hydroxypregna-1,4-diene-3,20-dione. nih.gov The biotransformation of progesterone by Thamnostylum piriforme has also been shown to yield 14α-hydroxylated derivatives. nih.gov

Bacterial species also contribute to the microbial hydroxylation of progesterone. Bacillus megaterium, for example, contains cytochrome P450 enzymes like CYP106A2 that can hydroxylate progesterone at multiple positions, including 15β, 11α, 9α, and 6β. nih.govnih.gov While 14α-hydroxylation by this specific enzyme is not the primary reaction, it highlights the potential of bacterial systems in steroid modification. The engineering of these microbial enzymes and their expression in host organisms like Escherichia coli is an active area of research to improve the yield and selectivity of desired hydroxylated progesterones. mdpi.combohrium.com

The following table summarizes the microbial sources and their corresponding hydroxylated progesterone products.

| Microorganism | Substrate | Major Hydroxylated Product(s) | Reference |

| Cochliobolus lunatus | Progesterone | 14α-hydroxyprogesterone, 11β-hydroxyprogesterone | mdpi.com |

| Colletotrichum antirrhini | Progesterone | 14α-hydroxypregn-4-ene-3,20-dione, 14α-hydroxypregna-1,4-diene-3,20-dione | nih.gov |

| Thamnostylum piriforme | Progesterone | 14α-hydroxyprogesterone | nih.gov |

| Isaria farinosa | Progesterone derivatives | 6β,11α-dihydroxyprogesterone, 6β,17α-dihydroxyprogesterone | nih.gov |

| Bacillus subtilis | Progesterone | 20α-hydroxyprogesterone, 6β-hydroxyprogesterone, 6α-hydroxyprogesterone | aensiweb.com |

| Aspergillus niger | Progesterone | 11α-hydroxyprogesterone, 11α,6β-dihydroxyprogesterone | aensiweb.com |

Role of Hydroxyprogesterones as Intermediates in Steroidogenic Pathways

Hydroxyprogesterones are crucial intermediates in the intricate network of steroidogenic pathways, leading to the synthesis of a wide array of essential steroid hormones. These pathways are fundamental for various physiological processes in vertebrates.

Connection to Cardenolide Biosynthesis

14α-Hydroxyprogesterone is a key intermediate in the biosynthesis of cardenolides, a class of steroids known for their cardiac effects. mdpi.com Plants of the genus Digitalis, for instance, are known to produce cardenolides, and progesterone is a recognized precursor in this pathway. researchgate.net The introduction of a hydroxyl group at the 14α-position of the progesterone molecule is a critical step in the elaboration of the cardenolide structure. It has been proposed that 14β-hydroxylation, a characteristic feature of cardenolides, occurs after the initial 14α-hydroxylation. thieme-connect.com

General Pathways of C21 Steroid Metabolism and Related Hydroxylation Events

Progesterone and its hydroxylated derivatives are central to the biosynthesis of C21 steroids, which include glucocorticoids and mineralocorticoids. kegg.jpkegg.jp The steroidogenic pathway begins with cholesterol, which is converted to pregnenolone (B344588) and subsequently to progesterone. kegg.jp From progesterone, a series of hydroxylation events at different carbon atoms, catalyzed by specific enzymes, leads to the formation of various steroid hormones. researchgate.net

For example, the hydroxylation of progesterone at the 17α-position by the enzyme CYP17A1 yields 17α-hydroxyprogesterone. oup.com This compound is a critical branch point, leading to the synthesis of glucocorticoids (like cortisol) through subsequent hydroxylations at C21 and C11, or to the synthesis of androgens and estrogens. kegg.jpmedscape.com Hydroxylation at C21, catalyzed by CYP21A2, converts progesterone to 11-deoxycorticosterone, a precursor for mineralocorticoids like aldosterone. nih.gov Similarly, 17α-hydroxyprogesterone is converted to 11-deoxycortisol by the same enzyme. nih.gov

Enzymatic Regulation of Steroid Hydroxylation

The hydroxylation of steroids is a tightly regulated process, primarily orchestrated by two major families of enzymes: Cytochrome P450 monooxygenases (CYPs) and Hydroxysteroid dehydrogenases (HSDs). These enzymes exhibit remarkable substrate specificity and play pivotal roles in the biosynthesis and metabolism of steroid hormones.

Cytochrome P450 Monooxygenases (CYPs) in Steroid Hydroxylation

Cytochrome P450 monooxygenases are a superfamily of heme-containing enzymes that catalyze a wide range of oxidative reactions, including the hydroxylation of steroids. nih.gov These enzymes are crucial for the functionalization of the steroid scaffold, which is essential for their biological activity. nih.gov

The 14α-hydroxylation of progesterone is catalyzed by specific CYP enzymes found in microorganisms. As mentioned earlier, P-450lun from Cochliobolus lunatus is a well-characterized fungal cytochrome P450 with 14α-hydroxylase activity. mdpi.combohrium.comconsensus.app Bacterial CYPs, such as CYP106A2 from Bacillus megaterium, are also known to hydroxylate progesterone at various positions, demonstrating the versatility of these enzymes in steroid modification. nih.govresearchgate.net The general mechanism of CYP-mediated hydroxylation involves the activation of molecular oxygen and the insertion of one oxygen atom into the steroid substrate. mdpi.com

In mammalian steroidogenesis, various CYP enzymes are responsible for specific hydroxylation steps. For instance, CYP17A1 catalyzes the 17α-hydroxylation of progesterone and pregnenolone. oup.comjst.go.jp CYP21A2 is responsible for the 21-hydroxylation of progesterone and 17α-hydroxyprogesterone, a critical step in the synthesis of corticosteroids. nih.gov

Hydroxysteroid Dehydrogenases (HSDs) in Steroid Metabolism

Hydroxysteroid dehydrogenases (HSDs) are a group of enzymes that catalyze the interconversion of hydroxysteroids and ketosteroids by transferring hydrogen between the substrate and a cofactor (NAD+/NADH or NADP+/NADPH). nih.gov These enzymes play a crucial role in regulating the activity of steroid hormones at the pre-receptor level. researchgate.net

There are several families of HSDs, with varying substrate specificities and tissue distributions. For example, 3β-hydroxysteroid dehydrogenase (3β-HSD) is essential for the biosynthesis of all classes of steroid hormones, as it catalyzes the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids. medscape.comnih.govwikipedia.org This includes the conversion of pregnenolone to progesterone and 17α-hydroxypregnenolone to 17α-hydroxyprogesterone. wikipedia.orgoup.comjcgo.org

17β-hydroxysteroid dehydrogenases (17β-HSDs) are another important family of HSDs that primarily catalyze the interconversion of 17-ketosteroids and 17β-hydroxysteroids. nih.govwikipedia.orgoup.com These enzymes are key in regulating the biological activity of androgens and estrogens. nih.gov While the direct role of HSDs in the metabolism of this compound is not as extensively documented as that of CYPs, their involvement in the broader context of steroid metabolism suggests they may play a role in the further transformation of hydroxylated progesterone intermediates.

Stereospecificity and Regioselectivity of Hydroxylation Events

The hydroxylation of the progesterone molecule is a highly specific process, governed by the unique catalytic properties of various enzymes, particularly those belonging to the cytochrome P450 superfamily. These enzymes exhibit remarkable stereospecificity and regioselectivity, meaning they introduce hydroxyl groups at specific carbon atoms and with a defined three-dimensional orientation.

Stereospecificity refers to the enzyme's ability to produce a specific stereoisomer. In the context of 14-hydroxylation, this means the formation of either 14α-Hydroxyprogesterone or 14β-Hydroxyprogesterone.

Regioselectivity describes the enzyme's preference for hydroxylating a particular position on the steroid nucleus. For example, while some enzymes hydroxylate at the C11, C17, or C21 positions to produce corticosteroids and sex hormones, others can target the C14 position.

While endogenous 14-hydroxylation of progesterone in mammals is not a well-established pathway, the process is well-documented in various microorganisms, which are often used in the industrial production of steroid intermediates. Fungi, in particular, possess a diverse array of cytochrome P450 enzymes capable of hydroxylating progesterone at various positions with high specificity.

Microbial 14α-Hydroxylation:

Several fungal species are known to perform 14α-hydroxylation of progesterone. This biotransformation is a key area of research for the synthesis of valuable steroid precursors.

Cochliobolus lunatus : This fungus is a well-known producer of a cytochrome P450 enzyme, referred to as P-450lun, which exhibits 14α-hydroxylase activity. However, this enzyme also displays activity at the 11β-position, leading to a mixture of products. researchgate.net Research has focused on engineering P-450lun to enhance its regioselectivity towards the C14α position. researchgate.net Through techniques like semi-rational design and directed evolution, variants of the enzyme have been created with significantly improved selectivity for 14α-hydroxylation. researchgate.net

Mucor piriformis : Cell-free extracts from this fungus have been shown to possess high 14α-hydroxylase activity, converting progesterone to 14α-hydroxyprogesterone. researchgate.net This activity is dependent on the presence of NADPH and oxygen and is inhibited by typical cytochrome P-450 inhibitors, confirming the involvement of a P450 enzyme. researchgate.net

Table 2: Microbial Enzymes Involved in 14α-Hydroxylation of Progesterone

| Microorganism | Enzyme | Key Findings |

| Cochliobolus lunatus | Cytochrome P450 (P-450lun) | Catalyzes both 14α- and 11β-hydroxylation of progesterone. researchgate.net Enzyme engineering has improved regioselectivity for 14α-hydroxylation. researchgate.net |

| Mucor piriformis | Cytochrome P450-dependent hydroxylase | Demonstrates high 14α-hydroxylase activity in cell-free extracts. researchgate.net |

14β-Hydroxylation:

The synthesis of 14β-hydroxyprogesterone has also been described, primarily through chemical synthesis methods. nih.govnih.gov This isomer is of interest due to its potential biological activities.

The study of microbial hydroxylation provides valuable insights into the principles of stereospecificity and regioselectivity. The active site of these enzymes is shaped to bind the progesterone molecule in a specific orientation, exposing a particular carbon atom to the reactive heme-oxygen species. Even minor changes in the amino acid sequence of the enzyme can alter this positioning, leading to a shift in the site of hydroxylation or the stereochemistry of the product. This high degree of specificity is a hallmark of enzymatic catalysis and is a powerful tool in the targeted synthesis of complex molecules like steroids.

Advanced Synthetic Methodologies for 14 Hydroxyprogesterone and Its Stereoisomers

Chemical Synthesis Approaches for C14-Hydroxylated Steroids

Chemical synthesis of C14-hydroxylated steroids is a complex endeavor, often hampered by low yields and the generation of multiple byproducts. mdpi.com The inert nature of the C14-H bond and steric hindrance present significant hurdles to direct chemical functionalization. biorxiv.org

Regioselective and Stereoselective Challenges in Chemical Hydroxylation

Achieving regioselectivity and stereoselectivity at the C14 position of the steroid core is a formidable challenge in chemical synthesis. nih.gov The difficulty arises from the need to direct a chemical reagent to a specific, non-activated carbon atom within a complex, three-dimensional structure. nih.govnih.gov Traditional chemical methods often lack the precision to target the C14 position exclusively, leading to a mixture of hydroxylated isomers and other side products. mdpi.com

Strategies to overcome these challenges have included template-directed remote C14-H chlorination followed by elimination to introduce a Δ14 olefin, and the Norrish type II reaction of C-12 ketosteroids. biorxiv.orgrsc.org Another approach involves the epoxidation of a Δ14–15 steroid followed by regioselective reduction. rsc.org However, the stereochemical outcome of such epoxidation can be influenced by the steric bulk of substituents at the C17 position. rsc.org While these methods have shown some success, they often involve multiple steps and may not be broadly applicable to all steroid scaffolds. biorxiv.orgrsc.org

Biocatalytic Synthesis Strategies

Biocatalysis has emerged as a promising alternative to chemical synthesis for the production of 14-hydroxylated steroids, offering high selectivity and efficiency under milder reaction conditions. mdpi.com This approach leverages the power of enzymes, particularly from microbial sources, to carry out specific hydroxylation reactions.

Microbial Hydroxylation of Progesterone (B1679170) Precursors

A diverse range of microorganisms, including filamentous fungi, have been identified for their ability to hydroxylate progesterone and its precursors at various positions, including C14. mdpi.comnih.govmdpi.com This biotransformation is typically mediated by cytochrome P450 monooxygenases. nih.gov

Several fungal species have demonstrated the ability to introduce a hydroxyl group at the 14α-position of progesterone.

Cochliobolus lunatus : This fungus is a well-known producer of 14α-hydroxyprogesterone. mdpi.combiorxiv.orgkoreascience.kr The enzyme responsible for this activity, P-450lun, has been identified and characterized. mdpi.comnih.gov However, wild-type P-450lun can also produce other hydroxylated products, such as 11β-hydroxyprogesterone, leading to issues with regioselectivity. mdpi.com

Mucor griseocyanus : This fungus is also capable of hydroxylating progesterone, primarily at the 14α-position. acs.orgacs.org In addition to the major 14α-hydroxy metabolite, other minor products have been identified, including 7α-hydroxy-, 9α-hydroxy-, and dihydroxylated derivatives. acs.org

Thamnostylum piriforme : While research has focused more on other fungi, Thamnostylum piriforme has also been noted for its potential in steroid hydroxylation. mdpi.com

The table below summarizes the hydroxylation products of progesterone by these fungal systems.

| Fungus | Substrate | Major Product(s) | Minor Product(s) |

| Cochliobolus lunatus | Progesterone | 14α-Hydroxyprogesterone, 11β-Hydroxyprogesterone | - |

| Mucor griseocyanus | Progesterone | 14α-Hydroxyprogesterone | 7α-Hydroxyprogesterone, 9α-Hydroxyprogesterone, 6β,14α-Dihydroxyprogesterone, 7α,14α-Dihydroxyprogesterone |

| Thamnostylum piriforme | Progesterone | 14α-Hydroxyprogesterone | - |

To overcome the limitations of using whole fungal cultures, such as slow growth and complex downstream processing, researchers have turned to engineered microbial hosts like Escherichia coli for the heterologous expression of steroid hydroxylases. mdpi.combiorxiv.org This approach allows for the high-level production of specific enzymes and facilitates protein engineering efforts to improve their properties. mdpi.com

For instance, the fungal cytochrome P450 enzyme from Cochliobolus lunatus, P-450lun, has been functionally expressed in E. coli. mdpi.com However, the wild-type enzyme exhibits low regioselectivity for C14α-hydroxylation of progesterone. mdpi.com Through protein engineering, including semi-rational design and directed evolution, a mutant of P-450lun was created with significantly enhanced regioselectivity (~97%) for the C14α position of progesterone. mdpi.com Optimization of the whole-cell catalysis process in E. coli led to a final titer of 16.0 mg/L of 14α-hydroxyprogesterone. mdpi.com

The following table highlights the advancements in producing 14α-hydroxyprogesterone using engineered E. coli.

| Enzyme System | Host | Substrate | Product | Key Improvements | Final Titer |

| P-450lun (wild-type) | E. coli | Progesterone | 14α-Hydroxyprogesterone, 11β-Hydroxyprogesterone | Functional expression | - |

| P-450lun (engineered mutant) | E. coli | Progesterone | 14α-Hydroxyprogesterone | Enhanced regioselectivity (~97%) | 16.0 mg/L |

Enzymatic Systems for C14 Hydroxylation

The core of biocatalytic hydroxylation lies in the enzymatic systems themselves, primarily cytochrome P450 monooxygenases. nih.gov These enzymes require a redox partner to transfer electrons from a cofactor like NADPH. nih.gov In fungi, this partner is typically a cytochrome P450 reductase (CPR). mdpi.com

The functional co-expression of both the P450 enzyme and its redox partner is crucial for efficient catalysis. mdpi.com For example, the cognate redox partner for P-450lun, CPRlun, was identified and co-expressed with P-450lun in E. coli to create a functional steroid hydroxylation system. mdpi.com The development of catalytically self-sufficient chimeric enzymes, where the P450 and its reductase domain are fused into a single protein, is another strategy to improve electron transfer efficiency. nih.gov

Furthermore, the discovery and characterization of novel 14α-hydroxylases from various sources, such as Bipolaris oryzae, and their expression in hosts like E. coli are expanding the toolbox for the synthesis of C14-hydroxylated steroids. nih.gov These efforts, combined with protein engineering and optimization of fermentation conditions, are paving the way for the efficient and selective production of 14-hydroxyprogesterone and its analogs. mdpi.comnih.gov

Characterization of Steroid Hydroxylases (e.g., P-450lun variants)

The primary enzyme group for this specific hydroxylation is the cytochrome P450 (CYP) monooxygenases. dntb.gov.ua A key enzyme in this field is P-450lun from the fungus Cochliobolus lunatus, the first fungal cytochrome P450 identified with 14α-hydroxylase activity. biorxiv.orgmdpi.com Initial studies revealed that wild-type P-450lun hydroxylates progesterone with low regioselectivity, producing a mixture of 14α-hydroxyprogesterone and 11β-hydroxyprogesterone. biorxiv.orgrochester.edu

Researchers have functionally co-expressed P-450lun and its redox partner, CPRlun, in host organisms like Escherichia coli and Saccharomyces cerevisiae to facilitate its study and application. biorxiv.orgrochester.edu In S. cerevisiae, P-450lun demonstrated high regiospecificity (>99%) for the C14α-hydroxylation of androstenedione (B190577) (AD) but was less specific (around 40%) with cortexolone (RSS). rochester.edu Another novel fungal P450, CYP5312A4 from Thamnidium elegans, has been identified and characterized as a highly specific enzyme for the 14α-hydroxylation of testosterone.

The characterization of these enzymes involves detailed analysis of their substrate scope, regioselectivity, and catalytic efficiency, laying the groundwork for protein engineering to improve their properties for specific industrial applications.

Rational Design and Directed Evolution for Enhanced Catalytic Properties

To overcome the limitations of wild-type enzymes, such as low activity and poor regioselectivity, scientists employ rational design and directed evolution. mdpi.com These protein engineering strategies are crucial for developing biocatalysts suitable for industrial synthesis. researchgate.net The goal is to create specialist enzymes from promiscuous generalists that can perform desired reactions with high precision.

Rational design involves making specific changes to the enzyme's amino acid sequence based on knowledge of its three-dimensional structure and catalytic mechanism. Directed evolution, on the other hand, mimics natural selection in the laboratory, creating large libraries of enzyme variants that are screened for improved properties. These approaches have been successfully applied to various P450s to enhance traits like activity, stability, and regio- and stereoselectivity for steroid hydroxylation.

Site-directed mutagenesis is a cornerstone of rational design, allowing for targeted modifications at the enzyme's active site or substrate access channels. mdpi.comnih.gov For P-450lun, a semi-rational approach led to the creation of a double-site mutant, E109A/F297W. This engineered variant exhibited a dramatic shift in selectivity, favoring 14α-hydroxylation of progesterone at 97%, compared to just 28% for the wild-type enzyme. mdpi.com Structural analysis suggested that the F297W substitution sterically hinders the substrate from binding in an orientation that would lead to the 11β-hydroxylated byproduct. mdpi.com

In another study focusing on a novel C14α-hydroxylase (CYP14A) from Cochliobolus lunatus, protein engineering generated variants like I111A, M115K, and V124A, which significantly improved the C14-hydroxy regioselectivity. researchgate.net These specific amino acid substitutions are critical for fine-tuning the enzyme's catalytic machinery to achieve desired synthetic outcomes.

| Enzyme Variant | Parent Enzyme | Key Mutation(s) | Improved Property | Reference |

| E109A/F297W | P-450lun | E109A, F297W | Increased 14α-regioselectivity (97% vs 28%) | mdpi.com |

| I111A | CYP14A | I111A | Improved C14-hydroxy regioselectivity | researchgate.net |

| M115K | CYP14A | M115K | Improved C14-hydroxy regioselectivity | researchgate.net |

| V124A | CYP14A | V124A | Improved C14-hydroxy regioselectivity | researchgate.net |

Whole-Cell Biocatalysis Process Optimization

Using whole cells as biocatalysts is often more practical and cost-effective than using purified enzymes, especially for reactions requiring cofactors like NADPH. nih.gov Whole-cell systems provide a cellular environment where the P450 enzyme is stable and cofactor regeneration is handled by the host's metabolism. nih.govnih.gov However, the process must be optimized to maximize yield and productivity.

Optimization strategies include enhancing the expression of the P450 enzyme and its redox partners, improving the supply of essential precursors like heme, and fine-tuning reaction conditions to ensure optimal catalyst performance and stability. mdpi.comnih.gov

The performance of a whole-cell biocatalytic system is highly dependent on various reaction parameters. For the production of 14α-hydroxyprogesterone using an engineered E. coli strain expressing the P-450lun E109A/F297W mutant, a systematic optimization was performed. mdpi.com

Temperature and pH : The optimal conditions were determined to be a temperature of 30°C and a pH of 7.4. mdpi.com

Cofactors and Additives : The availability of the heme cofactor is crucial for P450 activity. The addition of 5-aminolevulinic acid (5-ALA), a heme precursor, during enzyme expression was found to boost the final product titer. mdpi.comnih.gov Furthermore, ensuring an adequate supply of the reducing cofactor NADPH is critical for the P450 catalytic cycle. mdpi.com In some systems, adding external NADPH or engineering the host for better cofactor regeneration can enhance product formation. nih.gov The final optimized process for the P-450lun mutant resulted in a titer of 16.0 mg/L of 14α-hydroxyprogesterone. mdpi.com

| Parameter | Optimal Value/Condition | Effect on Biocatalysis | Reference |

| Temperature | 30°C | Maximizes enzyme activity and stability | mdpi.com |

| pH | 7.4 | Ensures optimal enzyme function | mdpi.com |

| Additive | 5-Aminolevulinic Acid (5-ALA) | Increases available heme cofactor for P450 | mdpi.comnih.gov |

| Cofactor | NADPH | Provides reducing equivalents for the P450 cycle | mdpi.comnih.gov |

Chemoenzymatic Synthesis Integration for C14-Functionalized Steroids

A powerful modern strategy involves integrating the high selectivity of biocatalysis with the versatility of chemical synthesis. biorxiv.orgresearchgate.net This chemoenzymatic approach allows for the creation of a diverse range of C14-functionalized steroids that are difficult to access through purely chemical or biological means. biorxiv.orgresearchgate.net

The process begins with the highly regioselective and efficient synthesis of a C14α-hydroxylated steroid intermediate using an engineered enzyme, such as the CYP14A variants. biorxiv.org This biocatalytically produced 14α-OH steroid then serves as a versatile starting material for subsequent chemical transformations. For example, the hydroxyl group can be readily eliminated to form a Δ14 olefin. researchgate.net This olefin acts as a synthetic handle, allowing for the introduction of various functional groups (e.g., epoxide, β-OH, F, Cl, and N3) at the C14 position through well-established chemical reactions. biorxiv.orgresearchgate.net This modular strategy has been successfully used in the concise semi-synthesis of complex molecules like the cardenolide (+)-digitoxigenin and its diastereomers, demonstrating its power in expanding the chemical diversity of bioactive steroids. biorxiv.orgresearchgate.net

Biological Activities and Mechanistic Studies of 14 Hydroxyprogesterone Isomers in Research Models

Isomer-Specific Biological Activities

The stereochemistry of the hydroxyl group at C14 is a critical determinant of the biological effects of 14-hydroxyprogesterone. The α- and β-isomers exhibit divergent activities, which have been the subject of distinct lines of scientific inquiry.

Research has indicated that 14α-hydroxylated pregnane (B1235032) steroids possess antigonadotrophic and carcinolytic (antiproliferative) activities researchgate.net. Antigonadotropins are substances that suppress the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland wikipedia.org. This suppression leads to a decrease in the production of sex hormones wikipedia.org. The potential contraceptive and anticancer properties of 14α-hydroxysteroids are thought to be linked to this mechanism researchgate.netmdpi.com. Further investigations into novel progesterone (B1679170) derivatives have identified compounds with antiproliferative effects on breast cancer cell lines, which are associated with the induction of apoptosis nih.gov.

In contrast to the α-isomer, 14β-hydroxysteroids are primarily associated with cardiotonic effects mdpi.com. Specifically, 14β-hydroxyprogesterone has been shown to enhance the contractility of isolated cardiac muscle, a characteristic of positive inotropic agents researchgate.netnih.gov. This activity is linked to the interaction of these steroids with the digitalis receptor on heart muscle nih.gov. The C/D cis ring junction in 14β-hydroxyprogesterone is a key structural feature for this cardiotonic activity nih.gov.

Receptor Binding Affinities and Pharmacological Profiling in Non-Human Systems

The distinct biological activities of this compound isomers are underpinned by their differing affinities for various cellular receptors. Pharmacological profiling in non-human systems has been instrumental in elucidating these molecular interactions.

A significant body of research has focused on the interaction of 14β-hydroxyprogesterone with the digitalis receptor, which is a binding site on the Na+/K+-ATPase enzyme nih.gov. In a radioligand binding assay using [3H]ouabain, 14β-hydroxyprogesterone demonstrated a potency approximately 10 times greater than progesterone and about one-tenth that of ouabagenin (B150419) nih.gov. This binding affinity correlates with its positive inotropic effect on cardiac tissue nih.gov.

Table 1: Relative Potency of 14β-Hydroxyprogesterone in [3H]ouabain Radioligand Binding Assay

| Compound | Relative Potency |

|---|---|

| Progesterone | 1 |

| 14β-Hydroxyprogesterone | ~10 |

This table illustrates the relative potency of 14β-hydroxyprogesterone in a [3H]ouabain radioligand binding assay compared to progesterone and ouabagenin.

While progesterone itself is the primary ligand for the progesterone receptor, the progestogenic activity of its 14-hydroxylated metabolites is not well-documented in the scientific literature. Extensive searches for data on the binding affinities of 14α-hydroxyprogesterone and 14β-hydroxyprogesterone to the progesterone receptor did not yield specific results. The majority of research on hydroxylated progesterones and their receptor interactions has focused on other isomers, such as 17α-hydroxyprogesterone, which has been shown to have a much lower binding affinity for the progesterone receptor compared to progesterone itself. Therefore, a definitive profile of the progestogenic activity of this compound isomers remains to be established.

Structure-Activity Relationship (SAR) Studies of C14-Hydroxylated Pregnanes

Structure-activity relationship (SAR) studies have provided valuable insights into the molecular requirements for the interaction of C14-hydroxylated pregnanes with the digitalis receptor. Research involving the synthesis of various derivatives of 14β-hydroxy-5β,14β-pregnane has demonstrated that modifications to the steroid nucleus can significantly impact binding affinity nih.govnih.gov.

Key findings from SAR studies include:

Glycosylation: The attachment of sugar moieties at the C3 position can influence potency. For instance, α-L-rhamnoside derivatives of 14-hydroxy-5β,14β-pregnan-20-one were found to be more potent than the corresponding β-D-digitoxoside or β-D-glucoside derivatives in binding to the digitalis receptor nih.gov.

Side Chain Modification: Alterations to the side chain at C17 also play a crucial role. In a series of 14-hydroxy-21-nor-5β,14β-pregnane derivatives, a 17β-CH2NO2 group was identified as a highly effective replacement for the unsaturated lactone ring found in traditional cardiac glycosides, showing comparable binding affinity nih.gov.

Stereochemistry: The C/D cis ring junction, characteristic of the 14β-hydroxy configuration, is a critical determinant for binding to the cardiac glycoside receptor and subsequent positive inotropic activity nih.gov.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 11β-hydroxyprogesterone |

| 14α-hydroxyprogesterone |

| 14β-hydroxyprogesterone |

| 17α-hydroxyprogesterone |

| Follicle-stimulating hormone (FSH) |

| Luteinizing hormone (LH) |

| Ouabagenin |

Implications for Steroid Hormone Action in Biological Systems

The study of this compound isomers reveals significant implications for the understanding of steroid hormone action, extending beyond classical nuclear receptor pathways. Research into these compounds demonstrates that specific hydroxylations on the progesterone molecule can fundamentally alter its biological targets and physiological effects. This suggests that the metabolic positioning of a hydroxyl group is a critical determinant of steroid function, potentially redirecting a hormone's activity towards entirely different receptor systems and cellular responses.

One of the most significant findings is the interaction of 14β-hydroxyprogesterone with the digitalis receptor, which is a site on the Na+/K+-ATPase enzyme. nih.gov This interaction highlights a non-genomic pathway of steroid action, influencing ion transport and cellular contractility. The synthesis and analysis of 14β-hydroxyprogesterone (14-hydroxy-14β-pregn-4-ene-3,20-dione) have shown that this novel steroid possesses positive inotropic activity, meaning it enhances the contractility of cardiac muscle. nih.gov This effect is mediated through its binding to the cardiac glycoside receptor. nih.gov

Furthermore, the formation of 14α-hydroxyprogesterone through microbial biotransformation indicates its role as a key metabolic intermediate. nih.govresearchgate.net In organisms such as the fungus Mucor piriformis, the hydroxylation of progesterone at the 14α-position is the initial and crucial step in the synthesis of various dihydroxyprogesterones. researchgate.net This metabolic function implies that in certain biological systems, the effects attributed to progesterone may be mediated or modulated by its conversion to 14α-hydroxyprogesterone, which then acts as a substrate for further steroid synthesis.

The distinct activities of the 14-hydroxy isomers of progesterone underscore the concept of structural specificity in steroid hormone signaling. The introduction of a hydroxyl group at the C-14 position can create novel steroids with unique biological activities, such as the cardiac effects observed with the 14β isomer. nih.gov This challenges the traditional view of progesterone action being solely mediated by nuclear progesterone receptors and opens avenues for exploring steroids as modulators of membrane-bound enzymes and ion channels.

Detailed Research Findings

Detailed studies comparing 14β-hydroxyprogesterone with progesterone and a known cardiac glycoside, ouabagenin, have provided quantitative insights into its potency at the digitalis receptor. In a radioligand binding assay using [3H]ouabain, 14β-hydroxyprogesterone was found to be approximately ten times more potent than progesterone itself at interacting with this receptor. nih.gov However, it was about one-tenth as potent as ouabagenin, the classic ligand for this site. nih.gov This demonstrates a significant and specific interaction, positioning 14β-hydroxyprogesterone as a notable progesterone derivative with cardiotonic properties. nih.gov

| Compound | Target Receptor | Relative Potency (Binding Assay) | Observed Biological Effect | Reference |

|---|---|---|---|---|

| 14β-Hydroxyprogesterone | Digitalis Receptor (Na+/K+-ATPase) | ~10x more potent than Progesterone; ~0.1x as potent as Ouabagenin | Enhances contractility of isolated cardiac tissue | nih.gov |

| Progesterone | Digitalis Receptor (Na+/K+-ATPase) | Baseline | Less potent interaction compared to 14β-hydroxyprogesterone | nih.gov |

| Ouabagenin | Digitalis Receptor (Na+/K+-ATPase) | ~10x more potent than 14β-Hydroxyprogesterone | Positive inotropic activity | nih.gov |

Advanced Analytical Methodologies for Research on 14 Hydroxyprogesterone

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating the components of a mixture. For steroid analysis, including 14-hydroxyprogesterone, various chromatographic methods are employed to isolate the compound of interest from other structurally similar steroids and interfering substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of steroids like this compound. It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The differential partitioning of the analytes between the mobile and stationary phases allows for their separation.

In a study on the production of 14α-hydroxyprogesterone (14α-OH-PROG) using a recombinant E. coli strain, reverse-phase HPLC was employed to analyze the product formation. nih.gov The analysis was performed on samples extracted with ethyl acetate, dried, and redissolved in methanol. nih.gov This method allowed for the successful separation and quantification of 14α-OH-PROG from the substrate progesterone (B1679170) and other by-products. nih.gov

For the analysis of the related compound, 17-hydroxyprogesterone (17-OHP), HPLC coupled with a UV detector has been optimized. One method involved the extraction of the hormone from water and urine samples using a polydimethylsiloxane (B3030410) stir bar, followed by HPLC analysis. This method demonstrated good linearity and recovery, making it suitable for diagnostic purposes. nih.gov

Table 1: HPLC Method Parameters for Steroid Analysis

| Parameter | 14α-Hydroxyprogesterone Analysis nih.gov | 17-Hydroxyprogesterone Analysis nih.gov |

| Sample Preparation | Liquid-liquid extraction with ethyl acetate | Stir bar sorptive extraction |

| Mobile Phase | Methanol/Water gradient | Not specified |

| Stationary Phase | Reverse-phase column | C18 column |

| Detection | UV | UV |

| Linear Range | Not specified | 1.21–1000.00 ng/mL (aqueous), 2.43–2000.00 ng/mL (urine) |

| Detection Limit | Not specified | 0.40 ng/mL (aqueous), 0.80 ng/mL (urine) |

| Recovery | Not specified | 87–103% (aqueous), 87.5–101% (urine) |

This table presents data from different studies and is for illustrative purposes.

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that uses smaller particle sizes (sub-2 µm) in the stationary phase, resulting in higher resolution, faster analysis times, and increased sensitivity. This makes UPLC particularly suitable for high-throughput analysis, where a large number of samples need to be processed efficiently.

While specific UPLC methods for this compound are not extensively documented in publicly available research, the analysis of the structurally similar 17-hydroxyprogesterone by UPLC provides a strong precedent. A UPLC-MS/MS method for the analysis of 19 steroid hormones, including 17-hydroxyprogesterone, in serum has been successfully developed. waters.com This method allows for the low-level quantification of these hormones and the separation of isobaric species, which is critical in steroid analysis. waters.com The use of UPLC significantly reduces the run time per sample, thereby increasing the throughput.

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. For the analysis of steroids, which are generally not volatile, a derivatization step is required to convert them into more volatile forms. This is commonly achieved by silylating the hydroxyl groups and converting ketone groups to oximes. nih.gov

GC coupled with mass spectrometry (GC-MS) is a well-established method for comprehensive steroid profiling in various biological samples. nih.gov This technique offers high chromatographic resolution, which is essential for separating numerous steroid isomers. nih.gov While specific GC-MS studies on this compound are limited, the methodology is widely applied to other hydroxyprogesterones and steroids, providing a robust framework for its analysis. For instance, GC-MS has been instrumental in distinguishing between different steroid metabolites in urine, aiding in the diagnosis of various endocrine disorders. nih.gov

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an extremely sensitive and specific detection method, making it ideal for the analysis of low-abundance biomolecules like steroids.

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis. In a typical setup, a precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM), significantly enhances the selectivity and sensitivity of the analysis by reducing background noise and chemical interference.

The fragmentation pattern of a steroid is highly dependent on its structure, including the position of hydroxyl groups. For example, studies on hydroxyprogesterone (B1663944) regioisomers have shown that different isomers produce unique product ions upon fragmentation, allowing for their differentiation. nih.govacs.org This is particularly important for distinguishing between isomers like 11-hydroxyprogesterone, this compound, and 17-hydroxyprogesterone.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis in clinical and research settings. This technique combines the superior separation capabilities of LC (or UPLC) with the high sensitivity and selectivity of MS/MS.

LC-MS/MS methods have been extensively developed and validated for the quantification of 17-hydroxyprogesterone in various biological matrices, such as serum and dried blood spots. researchgate.netmdpi.com These methods typically involve a simple extraction step followed by rapid chromatographic separation and highly specific detection. The use of isotopically labeled internal standards, such as deuterium-labeled 17-hydroxyprogesterone, allows for accurate quantification by correcting for matrix effects and variations in instrument response. researchgate.net

Table 2: Example LC-MS/MS Parameters for Hydroxyprogesterone Analysis

| Parameter | Value/Description |

| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Precursor Ion (m/z) | For 17-hydroxyprogesterone: 331.2 |

| Product Ions (m/z) | For 17-hydroxyprogesterone: 97.2, 109.1 |

| Internal Standard | Deuterium-labeled 17-hydroxyprogesterone (e.g., d8-17OHP) |

| Chromatography | Reverse-phase UPLC or HPLC |

| Column | C18, sub-2 µm particle size for UPLC |

This table is based on methods developed for 17-hydroxyprogesterone and serves as a representative example.

The application of LC-MS/MS provides the necessary analytical performance for detailed research on this compound, enabling its precise measurement even at low physiological concentrations and its differentiation from other closely related steroids.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Metabolome Profiling

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful tool for the comprehensive analysis of the steroid metabolome, including the detection of this compound. This technique offers high chromatographic resolution and sensitive detection, making it a "gold standard" for steroid profiling. mdpi.com Although liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also widely used, GC-MS provides superior separation capabilities for complex steroid mixtures. mdpi.com

The process typically involves the extraction of steroids from a biological sample, followed by derivatization to increase their volatility and thermal stability for GC analysis. The gas chromatograph then separates the individual steroids based on their boiling points and interactions with the stationary phase of the column. The separated compounds are subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a unique fingerprint for each steroid, allowing for its identification and quantification.

GC-MS/MS methods have been developed for the simultaneous analysis of a wide range of steroids, which is essential for understanding the intricate network of steroid metabolism. nih.govnih.gov For instance, a study on polycystic ovary syndrome (PCOS) utilized GC-MS to analyze the urinary steroid profile, providing insights into the metabolic pathways of androgens, glucocorticoids, and progestogens. medicalherald.ru

Key Parameters in a Typical GC-MS/MS Steroid Profiling Method:

| Parameter | Typical Setting | Reference |

| Column | HP-ULTRA1 capillary column (17 m × 0.2 mm i.d., 0.11 µm film thickness) | mdpi.com |

| Injection Mode | Split (5:1) | mdpi.com |

| Injector Temperature | 280 °C | mdpi.com |

| Carrier Gas | Helium at 0.8 mL/min | mdpi.com |

| Oven Temperature Program | Initial 150°C, ramped to 230°C at 20°C/min, held for 2 min, increased to 250°C at 2°C/min, held for 2 min, and finally elevated to 310°C at 30°C/min and held for 2 min. | mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.com |

| Ion Source Temperature | 230 °C | mdpi.com |

| Analyzer Temperature | 150 °C | mdpi.com |

| Detection Mode | Dynamic Multiple Reaction Monitoring (dMRM) | mdpi.com |

Advanced Sample Preparation and Automation in Analysis

The accuracy and reliability of this compound analysis are heavily dependent on the sample preparation process. This step aims to extract the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.gov

Traditional sample preparation methods, such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE), can be time-consuming and labor-intensive. nih.gov To address these limitations, automated online sample preparation techniques have been developed. One such technique is TurboFlow™ technology, which integrates sample extraction and cleanup with chromatographic separation. thermofisher.comnih.gov

TurboFlow™ utilizes turbulent flow chromatography to separate large molecules, like proteins and fats, from smaller analyte molecules. thermofisher.comnih.gov This is achieved by using a specialized column with a large particle size and operating at high flow rates. The larger molecules pass through the column quickly to waste, while the smaller analyte molecules are retained and subsequently eluted onto the analytical column for separation and detection. nih.gov This online cleanup process significantly reduces matrix effects and improves the robustness and throughput of the analytical method. thermofisher.comnih.govnih.gov

A study demonstrated the use of TurboFlow™ coupled with LC-MS/MS for the high-throughput screening of anabolic steroids in horse urine. nih.gov The method involved an initial offline extraction followed by automated online cleanup, resulting in rapid and sensitive detection of the target analytes. nih.gov

Validation Parameters for Research Analytical Methods

To ensure the reliability and accuracy of research findings, analytical methods used for the quantification of this compound must be rigorously validated. nih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ich.org

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is typically expressed as the coefficient of variation (CV). nih.gov For steroid hormone assays, intra- and inter-assay precision are evaluated, with acceptable CVs generally being below 15-20%. mdpi.comnih.govnih.gov

Accuracy is the closeness of the mean of a set of measurements to the actual or true value. researchgate.net It is often assessed by analyzing certified reference materials or by performing recovery studies where a known amount of the analyte is added to a blank matrix. nih.gov Accuracy results are typically expressed as a percentage of the nominal concentration, with acceptable ranges often falling within ±15-20%. mdpi.comnih.gov

Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. nih.gov The LOQ is a critical parameter for assays measuring low levels of hormones. For example, a developed LC-MS/MS method for 17α-hydroxyprogesterone in dried blood spots had an LOQ of 0.52 ng/mL. nih.gov

Table of Validation Parameters from a 17α-Hydroxyprogesterone Assay:

| Validation Parameter | Result | Reference |

| Linear Range | 1.00 to 80.00 ng/mL | nih.gov |

| Limit of Detection (LOD) | 0.14 ng/mL | nih.gov |

| Limit of Quantification (LOQ) | 0.52 ng/mL | nih.gov |

| Intra-day Precision (CV) | 1.27% to 5.69% | nih.gov |

| Inter-day Precision (CV) | 1.66% to 5.78% | nih.gov |

| Accuracy (Recovery) | 91.22% to 105.71% | nih.gov |

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample. nih.gov In the context of steroid analysis, this is particularly important due to the structural similarity of many steroid hormones, which can lead to cross-reactivity in less specific methods like immunoassays. medicalherald.ruresearchgate.net

Mass spectrometry-based methods, such as GC-MS/MS and LC-MS/MS, offer high specificity due to the unique fragmentation patterns of each steroid. nih.govdntb.gov.ua However, even with these techniques, interference from the biological matrix can occur. Matrix effects, which can either suppress or enhance the analyte signal, need to be carefully evaluated during method validation. nih.gov This is often done by comparing the response of the analyte in the matrix to its response in a neat solution. nih.gov

In a study validating a method for 17-hydroxyprogesterone in infants, significant interference from other steroids was observed, highlighting the need for specific extraction procedures to remove these interfering compounds before analysis. conicet.gov.ar

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR for verification)

While chromatographic techniques coupled with mass spectrometry are excellent for quantification, other spectroscopic methods are invaluable for the initial identification and structural elucidation of compounds like this compound. jchps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the precise structure of a molecule. jchps.com It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous assignment of the position of functional groups, such as the hydroxyl group in this compound. Both 1H and 13C NMR are used to piece together the molecular structure. nd.edu

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. jchps.com The absorption of infrared radiation causes molecular vibrations at specific frequencies that are characteristic of different types of chemical bonds. For this compound, IR spectroscopy would show characteristic absorptions for the hydroxyl (-OH) group and the carbonyl (C=O) groups of the steroid nucleus. jchps.com

These spectroscopic techniques are often used in combination to provide a comprehensive structural characterization of a newly isolated or synthesized steroid.

Future Research Directions and Translational Perspectives

Discovery and Characterization of Novel C14-Hydroxylases from Diverse Organisms

The identification of new C14-hydroxylases from a wide range of biological sources is a critical first step in expanding the toolkit for producing 14-hydroxylated steroids. While several fungal cytochrome P450 enzymes with C14-hydroxylation activity have been identified, the search is broadening to other microorganisms, plants, and even animals. researchgate.netrsc.orgresearchgate.net

Recent research has successfully identified two new P450 enzymes, CYP11411 from the plant Calotropis gigantea and CYP44476 from the toad Bufo gargarizans, both capable of converting androstenedione (B190577) (AD) to 14α-OH-AD. researchgate.net This highlights the potential of exploring diverse ecosystems for novel biocatalysts. Microbial sources, in particular, remain a promising area of exploration due to their vast and largely untapped biodiversity. nih.gov Fungi such as Cochliobolus lunatus have been a primary source of identified C14-hydroxylases, including P-450lun and CYP14A. rsc.orgnih.govmdpi.com The exploration of other fungal species, as well as bacteria and other microorganisms, is likely to yield enzymes with different substrate specificities, improved stability, and higher catalytic efficiencies.

The characterization of these newly discovered enzymes will involve a multi-faceted approach. Gene identification and sequencing will provide the primary structure, while heterologous expression in hosts like Saccharomyces cerevisiae or Escherichia coli will enable functional analysis. researchgate.netnih.govmdpi.com Key parameters to be investigated include substrate scope, regioselectivity, and kinetic properties. For instance, P-450lun from Cochliobolus lunatus exhibits different regioselectivity towards androstenedione (AD) compared to cortexolone (RSS), highlighting the importance of thorough characterization. nih.gov

Rational Engineering of Biocatalysts for Industrial-Scale Production of C14-Hydroxylated Steroids

While nature provides a starting point, the industrial-scale production of C14-hydroxylated steroids often requires biocatalysts with enhanced properties. Rational engineering, guided by structural biology and computational modeling, offers a powerful approach to tailor enzymes for specific applications. researchgate.netbiorxiv.org

A key challenge with many wild-type C14-hydroxylases is their poor regioselectivity and low catalytic activity for certain substrates. biorxiv.org For example, P-450lun from Cochliobolus lunatus hydroxylates progesterone (B1679170) (PROG) at both the C14α and C11β positions. mdpi.com Protein engineering techniques, such as site-directed mutagenesis, can be employed to improve the C14-hydroxylation specificity. By creating variants with specific amino acid substitutions, researchers have successfully enhanced the regioselectivity of these enzymes. rsc.orgbiorxiv.org For instance, engineering of the CYP14A enzyme from Cochliobolus lunatus has led to variants with significantly improved C14-hydroxy regioselectivity. biorxiv.org

Furthermore, optimizing the expression system is crucial for industrial applications. This includes codon optimization for the host organism, increasing the copy number of the hydroxylase and its redox partner genes, and knocking out genes responsible for side reactions. nih.gov The development of recombinant microbial strains, such as Saccharomyces cerevisiae and Mycolicibacterium smegmatis, capable of producing high yields of 14α-hydroxylated steroids directly from simple precursors like sterols, represents a significant advancement towards cost-effective and sustainable industrial production. researchgate.netnih.govnih.gov

Table 1: Examples of Engineered Biocatalysts for C14-Hydroxylated Steroid Production

| Enzyme | Original Source | Engineering Strategy | Improved Property | Target Product | Reference |

| CYP14A | Cochliobolus lunatus | Protein Engineering (I111A, M115K, V124A variants) | Increased C14-hydroxy regioselectivity | C14α-OH steroids with C17 side chain | biorxiv.org |

| P-450lun | Cochliobolus lunatus | Truncation and co-expression with redox partner in E. coli | Enhanced C14 regioselective hydroxylation of PROG | 14α-Hydroxyprogesterone | mdpi.com |

| P-450lun | Cochliobolus lunatus | Codon optimization, gene copy number increase, knockout of side-reaction genes in S. cerevisiae | Higher productivity and yield | 14α-OH-AD and 14α-OH-RSS | nih.gov |

Elucidation of Broader Biological Roles of 14-Hydroxysteroids in Model Organisms

While some biological activities of 14α-hydroxysteroids, such as antigonadotropic and carcinolytic effects, have been reported, their broader physiological roles remain largely unexplored. nih.govmdpi.com Model organisms will be indispensable for dissecting the complex biological pathways and mechanisms of action of these compounds. nih.gov

The use of model organisms allows for systematic genetic and physiological studies that are not feasible in humans. nih.gov By introducing 14-hydroxysteroids or genetically modifying model organisms to produce these compounds, researchers can investigate their effects on various biological processes. For example, the 14β-hydroxyl group is a characteristic feature of cardioactive steroids, suggesting a potential role for 14-hydroxysteroids in cardiovascular function. mdpi.comnih.gov

Furthermore, understanding the metabolism of 14-hydroxysteroids is crucial. Enzymes like 11β-hydroxysteroid dehydrogenases (11β-HSDs) are known to interconvert active and inactive steroid hormones, and it is plausible that similar enzymes exist for 14-hydroxysteroids. wikipedia.org The identification and characterization of such enzymes in model organisms could provide valuable insights into the regulation of 14-hydroxysteroid activity. Additionally, the discovery that certain 7-hydroxylated steroids possess neuroprotective effects raises the question of whether 14-hydroxysteroids might have similar or other undiscovered roles in the central nervous system. nih.gov The renin-angiotensin-aldosterone system (RAAS) and the mineralocorticoid receptor (MR) are involved in a wide range of physiological and pathological processes, including inflammation and fibrosis, and investigating potential interactions with 14-hydroxysteroids could reveal novel therapeutic targets. mdpi.com

Application of Computational Biology and Machine Learning in Steroid Research

Computational biology and machine learning are rapidly transforming pharmaceutical research and development, and their application to steroid research holds immense promise. researchgate.netmdpi.comnih.gov These approaches can accelerate the discovery and optimization of C14-hydroxylases, predict the biological activities of novel 14-hydroxysteroids, and aid in the interpretation of complex biological data. fiveable.me

Structural modeling of steroidogenic enzymes, such as cytochrome P450s, can provide insights into their substrate binding and catalytic mechanisms. nih.gov This information is invaluable for rational protein engineering efforts aimed at improving enzyme function. researchgate.net Computational models of steroidogenesis can be developed to simulate the effects of enzyme inhibition or the introduction of new enzymatic activities, helping to predict the outcomes of genetic or chemical perturbations. nih.govsun.ac.zasun.ac.zaresearchgate.net

Machine learning algorithms can be trained on existing data to predict the substrate specificity and regioselectivity of newly discovered or engineered enzymes. fiveable.me In the context of diagnostics and treatment, machine learning models can analyze steroid profiles from patient samples to identify biomarkers for diseases like primary aldosteronism and to classify disease subtypes, potentially leading to more personalized treatment strategies. nih.gov As our understanding of the biological effects of 14-hydroxysteroids grows, machine learning can be used to predict their potential therapeutic applications and to design novel steroid-based drugs with improved efficacy and safety profiles. mdpi.comnih.gov

Development of New Analytical Tools for Complex Hydroxysteroid Mixtures

The accurate and efficient analysis of complex mixtures of steroids and their hydroxylated metabolites is essential for both research and clinical applications. Traditional methods often face challenges in separating and quantifying structurally similar steroid isomers. nih.govwaters.com The development of advanced analytical techniques is therefore a key area of future research.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are powerful tools for steroid analysis. nih.govnih.gov The advent of ultra-high-performance liquid chromatography (UHPLC) and tandem mass spectrometry (LC-MS/MS) has significantly improved the speed, sensitivity, and specificity of these analyses. nih.govnih.govagnopharma.com These methods allow for the simultaneous measurement of multiple steroids in a single, small sample. nih.govyoutube.com

Emerging technologies like convergence chromatography (UPC²) coupled with mass spectrometry offer even faster analysis times, with the potential to separate steroids in approximately two minutes without the need for derivatization. waters.com Furthermore, the development of multi-attribute methods (MAM) and the application of Quality by Design (QbD) principles are helping to create more robust and reliable analytical workflows. agnopharma.comnih.gov For the analysis of complex biological samples, innovative sample preparation techniques and the use of high-resolution mass spectrometry are crucial for achieving the necessary sensitivity and accuracy. proteabio.com As the field of hydroxysteroid research expands, the continued development and refinement of these analytical tools will be critical for advancing our understanding of their roles in health and disease.

Q & A

Q. How should researchers address ethical concerns in human studies involving this compound administration?

- Methodological Answer :

- Informed Consent : Disclose potential adrenal suppression risks and pregnancy contraindications .

- Monitoring : Serial serum cortisol assays (every 6 hours) to detect HPA axis suppression .

- DSMB Oversight : Independent review of adverse events (≥Grade 3 CTCAE criteria) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.